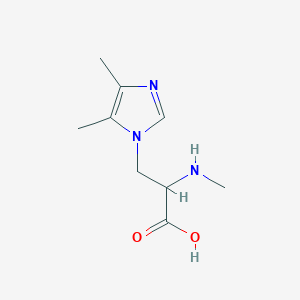

3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(methylamino)propanoic acid

Description

Properties

Molecular Formula |

C9H15N3O2 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

3-(4,5-dimethylimidazol-1-yl)-2-(methylamino)propanoic acid |

InChI |

InChI=1S/C9H15N3O2/c1-6-7(2)12(5-11-6)4-8(10-3)9(13)14/h5,8,10H,4H2,1-3H3,(H,13,14) |

InChI Key |

XXHCVJRQEZZHLO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(C=N1)CC(C(=O)O)NC)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation typically involves:

- N-alkylation of an imidazole derivative (in this case, 4,5-dimethylimidazole) with a suitable halo-substituted propanoic acid or protected derivative.

- Introduction of the methylamino group at the 2-position of the propanoic acid backbone.

- Hydrolysis or deprotection steps to yield the free acid form.

This approach is consistent with established methods for synthesizing imidazolyl-substituted amino acids, as reported in literature for related compounds.

N-Alkylation of 4,5-Dimethylimidazole

The key step involves N-alkylation of the imidazole nitrogen with a halo-substituted propanoic acid derivative or its ester. For example:

- Using tert-butyl chloroacetate or methyl chloroacetate as alkylating agents under basic conditions (e.g., potassium carbonate) in organic solvents (acetone, acetonitrile) at reflux temperatures.

- This step forms an intermediate ester of the imidazolylpropanoic acid.

A similar process was successfully applied for the synthesis of imidazol-1-yl-acetic acid hydrochloride, an important intermediate, by refluxing imidazole with tert-butyl chloroacetate in the presence of potassium carbonate, followed by isolation of the ester intermediate.

Table 1: Typical N-Alkylation Reaction Conditions

| Component | Quantity/Condition | Role |

|---|---|---|

| 4,5-Dimethylimidazole | 1 equivalent | Nucleophile |

| Halo-substituted ester (e.g., tert-butyl chloroacetate) | 1.1 equivalents | Alkylating agent |

| Potassium carbonate | 1.2 equivalents | Base |

| Solvent (acetone or acetonitrile) | Sufficient to dissolve reactants | Reaction medium |

| Temperature | Reflux (approx. 56-80 °C) | To drive reaction |

| Time | 8-12 hours | To ensure completion |

Introduction of the Methylamino Group

The methylamino substituent at the 2-position can be introduced via:

- Substitution reactions on an appropriate intermediate, such as halogenated propanoic acid derivatives.

- Alternatively, reductive amination of the corresponding keto acid intermediate with methylamine.

While explicit procedures for this step on the exact compound are scarce, analogous methods from amino acid chemistry suggest methylamine treatment under mild conditions to substitute a leaving group or to reductively aminate a keto intermediate.

Hydrolysis and Deprotection

After N-alkylation and amination, the ester protecting groups (e.g., tert-butyl or methyl esters) are removed to yield the free acid:

- Acidic hydrolysis using dilute hydrochloric acid or trifluoroacetic acid at room temperature or slightly elevated temperatures.

- Catalytic hydrogenation can also be used if benzyl esters are present, employing palladium on carbon catalysts.

The hydrolysis step is critical to obtain the free carboxylic acid and to avoid side reactions such as over-alkylation or ring opening.

Purification and Characterization

Purification methods include:

- Extraction with organic solvents (ethyl acetate, hexane).

- Crystallization from suitable solvents.

- Chromatographic techniques such as high-performance liquid chromatography (HPLC) for final product isolation.

Characterization is typically done by:

- Melting point determination.

- Nuclear magnetic resonance spectroscopy (NMR).

- Mass spectrometry (MS).

- Infrared spectroscopy (IR).

Comparative Analysis of Preparation Routes

Research Discoveries and Optimization

- The avoidance of aqueous hydrolysis in the final step reduces environmental impact and simplifies purification.

- Use of tert-butyl esters as protecting groups facilitates clean deprotection under mild acidic conditions without affecting the imidazole ring.

- Reaction conditions involving reflux in organic solvents ensure high conversion rates while minimizing side reactions.

- Recent advances in imidazole synthesis emphasize catalyst-assisted cyclizations and bond formations , which may be adapted for more efficient preparation of substituted imidazoles.

The preparation of This compound primarily relies on the N-alkylation of 4,5-dimethylimidazole with halo-substituted propanoic acid derivatives, followed by methylamino group introduction and ester hydrolysis. The most practical and scalable methods involve:

- Use of tert-butyl chloroacetate for alkylation under basic reflux conditions.

- Acidic deprotection to yield the free acid.

- Purification by extraction and crystallization or chromatography.

These methods are supported by analogous synthetic routes reported for related imidazole amino acid derivatives, with yields typically in the range of 50-75%. Recent synthetic advances in imidazole chemistry may offer new catalytic or one-pot methods to enhance efficiency and selectivity in the future.

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(methylamino)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The imidazole ring can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the imidazole ring.

Scientific Research Applications

3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(methylamino)propanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(methylamino)propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

3-(4,5-Diphenyl-1H-imidazol-2-yl)propanoic acid (AR-O01591)

2-Methyl-3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propenoic acid (14b)

- Molecular Weight : 315.22 g/mol

- Substituents: Nitro (-NO₂) and trifluoromethyl (-CF₃) groups on a benzimidazole scaffold.

- Key Differences : The electron-withdrawing nitro and CF₃ groups increase electrophilicity, which may enhance reactivity in biological systems. The melting point (279.4°C ) is significantly higher than that of the target compound, suggesting stronger intermolecular forces .

- Reference :

Functional Group Variations

3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid

3-[(4,5-Diphenyl-1H-imidazol-2-yl)thio]propanoic acid

- Molecular Weight : 366.45 g/mol

- Substituents : Thioether linkage combined with diphenylimidazole.

- Key Differences : The thio group and aromatic rings may confer antioxidant properties or modulate enzyme inhibition (e.g., kinase activity). This compound’s ZINC ID (ZINC4123691 ) indicates its inclusion in drug discovery libraries, unlike the target compound .

- Reference :

Pharmacologically Relevant Analogues

Oxaprozin

- Molecular Weight : 293.33 g/mol

- Substituents : Biphenylcarboxylic acid structure.

- Key Differences: A clinically used NSAID, Oxaprozin’s carboxylic acid and aromatic system highlight the importance of acidic moieties in anti-inflammatory activity. The target compound’s imidazole-methylamino scaffold may offer alternative binding modes for inflammation targets .

- Reference :

2-[(1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)amino]propanoic acid

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

3-(4,5-Dimethyl-1H-imidazol-1-yl)-2-(methylamino)propanoic acid, a compound with the molecular formula C10H17N3O2, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazole ring, which is associated with various pharmacological effects. The presence of the methylamino group and the propanoic acid moiety contributes to its diverse biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H17N3O2 |

| Molecular Weight | 211.26 g/mol |

| CAS Number | 1250324-47-0 |

Antimicrobial Properties

Research indicates that compounds with imidazole structures often exhibit significant antimicrobial activity. A study evaluating various alkaloids found that certain derivatives showed promising antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound demonstrated minimal inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Enzyme Interaction Studies

The biological activity of this compound may also be linked to its ability to modulate enzyme activity. Interaction studies suggest that it can act as a ligand in biochemical assays, potentially influencing various enzymatic pathways. The mechanism of action is likely dependent on the structural characteristics of the compound and its specific biological targets .

Case Study 1: Antibacterial Efficacy

In a notable study involving monomeric alkaloids, this compound was tested for its antibacterial properties. The results indicated a strong inhibitory effect on E. coli, with an MIC value of approximately 0.0195 mg/mL. This highlights its potential as an effective antibacterial agent .

Case Study 2: Enzyme Modulation

Another research effort focused on the compound's role in modulating enzyme activity related to oxidative stress responses. The study utilized surface plasmon resonance (SPR) techniques to analyze binding interactions with target proteins, revealing its potential applications in drug development aimed at diseases associated with oxidative damage .

Q & A

Q. What are the established synthetic routes for 3-(4,5-Dimethyl-1H-imidazol-1-yl)-2-(methylamino)propanoic acid, and how are yields optimized?

The compound is typically synthesized via coupling reactions between imidazole derivatives and amino acid precursors. For example, reacting bromopropanoic acid with methyl-substituted imidazole under controlled pH and temperature (e.g., 60–80°C) can yield the target compound. Purification via High-Performance Liquid Chromatography (HPLC) or recrystallization improves purity (>95%). Key challenges include minimizing side reactions at nitrogen sites, which can be mitigated using regioselective catalysts or protective groups .

Q. How is the structural integrity of this compound validated in academic research?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY) confirms the imidazole ring substitution pattern and methylamino group placement. X-ray crystallography resolves stereochemistry, with SHELX software (e.g., SHELXL) used for refinement. For example, bond angles and torsion parameters validate the planar imidazole ring and propanoic acid backbone conformation .

Advanced Research Questions

Q. How can researchers address discrepancies in spectral data during structural characterization?

Contradictions in NMR or mass spectrometry data often arise from tautomerism in the imidazole ring or residual solvents. To resolve this:

Q. What experimental strategies optimize the compound’s biological activity in target interaction studies?

To enhance binding affinity to enzymes or receptors:

- Modify the methylamino group via alkylation or acylation to alter hydrophobicity.

- Use molecular docking (AutoDock Vina, Schrödinger Suite) to predict interactions with active sites (e.g., histidine-rich enzymes).

- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd) .

Q. How are crystallographic challenges addressed when resolving the compound’s crystal structure?

Challenges include twinning, weak diffraction, and disorder in flexible side chains. Solutions involve:

Q. What methodologies reconcile contradictory bioactivity results across studies?

Discrepancies may stem from assay conditions (e.g., pH, co-solvents) or impurity profiles. To standardize findings:

- Use orthogonal assays (e.g., enzyme inhibition + cellular viability).

- Characterize batch-to-batch variability via LC-MS and quantify impurities (e.g., residual catalysts).

- Cross-reference with structurally analogous compounds (e.g., ethylamino derivatives) to isolate structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.